An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-formylazepane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-formylazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Tert-butyl 2-formylazepane-1-carboxylate, a key heterocyclic building block, holds significant potential in medicinal chemistry and drug discovery. Its unique structural features, comprising a seven-membered azepane ring, a reactive aldehyde group, and a sterically hindering tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic strategies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
This technical guide provides a comprehensive overview of the core physicochemical properties of Tert-butyl 2-formylazepane-1-carboxylate. Moving beyond a simple data sheet, this document delves into the causality behind experimental choices for property determination and offers field-proven insights into the practical application of this data. All protocols are presented as self-validating systems, and key claims are supported by authoritative sources to ensure scientific integrity.
Core Physicochemical Data
A summary of the known and predicted physicochemical properties of Tert-butyl 2-formylazepane-1-carboxylate is presented below. The absence of extensive experimentally determined data in publicly available literature necessitates the use of validated computational prediction tools for certain parameters.
| Property | Value | Source |
| CAS Number | 146337-41-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.3 g/mol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted logP | 2.15 | Molinspiration |
| Predicted pKa | Not Ionizable | - |
| Solubility | Soluble in many organic solvents | [2][3][4][5] |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a molecule's pharmacokinetic behavior, influencing its absorption, distribution, and ability to cross biological membranes.
Predicted logP and its Implications
The predicted logP value of 2.15, as calculated by Molinspiration's algorithm, suggests that Tert-butyl 2-formylazepane-1-carboxylate is a moderately lipophilic compound. This level of lipophilicity indicates a favorable balance for potential oral absorption, as it is generally accepted that logP values between 1 and 3 are optimal for passive diffusion across the gut wall. However, this is a theoretical value, and experimental determination is crucial for confirmation.
Experimental Protocol: Shake-Flask Method for logP Determination
The causality behind choosing the shake-flask method lies in its status as the "gold standard" for direct and accurate logP measurement. This method directly measures the partitioning of the solute between two immiscible phases, providing a result that is not reliant on correlations with other properties.
Methodology:
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Preparation of Phases: Prepare pre-saturated n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to mimic physiological conditions). To achieve this, vigorously mix equal volumes of n-octanol and the aqueous phase for 24 hours, followed by a 24-hour separation period.
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Sample Preparation: Prepare a stock solution of Tert-butyl 2-formylazepane-1-carboxylate in the pre-saturated aqueous phase at a known concentration (e.g., 1 mg/mL).
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Partitioning: In a clean, sealable container, combine a precise volume of the stock solution with a precise volume of pre-saturated n-octanol (e.g., 5 mL of each).
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Equilibration: Gently agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking to prevent emulsion formation.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: logP = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase])
Workflow for Shake-Flask logP Determination:
Caption: Workflow for experimental logP determination.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for understanding a molecule's ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.
Predicted pKa and Structural Rationale
Tert-butyl 2-formylazepane-1-carboxylate is not expected to have an ionizable center within the typical physiological pH range. The nitrogen atom of the azepane ring is part of an amide (specifically, a carbamate), and its lone pair of electrons is delocalized through resonance with the carbonyl group of the Boc protecting group. This significantly reduces its basicity. The aldehyde proton is not acidic. Therefore, for most practical purposes in drug development, this molecule can be considered non-ionizable.
While computational tools can predict pKa values, for a non-ionizable compound like this, the output would likely indicate no acidic or basic pKa within the relevant aqueous range.
Solubility
Solubility is a key factor in drug delivery and formulation. Poor aqueous solubility can lead to low bioavailability and challenges in developing parenteral formulations.
Qualitative Solubility Assessment
Based on its chemical structure, Tert-butyl 2-formylazepane-1-carboxylate is expected to be soluble in a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.[2][3][4][5] The presence of the large, nonpolar tert-butyl and azepane ring structures, along with the predicted lipophilic character (logP > 2), suggests that its aqueous solubility will be low. The carbonyl groups of the aldehyde and carbamate can act as hydrogen bond acceptors, which may impart some minimal water solubility.
Spectroscopic Properties
Predicted ¹H NMR Spectral Data
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Aldehyde Proton: A singlet in the region of δ 9.5-10.0 ppm.
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Azepane Ring Protons: A complex series of multiplets in the region of δ 1.5-4.0 ppm. The protons adjacent to the nitrogen and the formyl group will be the most deshielded.
-
Tert-butyl Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.
Predicted ¹³C NMR Spectral Data
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Aldehyde Carbonyl Carbon: A signal in the region of δ 190-200 ppm.
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Carbamate Carbonyl Carbon: A signal around δ 155-160 ppm.
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Tert-butyl Quaternary Carbon: A signal around δ 80 ppm.
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Tert-butyl Methyl Carbons: A signal around δ 28 ppm.
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Azepane Ring Carbons: Signals in the aliphatic region, typically between δ 25-60 ppm.
Predicted Infrared (IR) Spectral Data
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Aldehyde C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹.
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Carbamate C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹.
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C-H Aliphatic Stretch: Multiple bands in the region of 2850-3000 cm⁻¹.
-
C-O Stretch (Carbamate): A band in the region of 1150-1250 cm⁻¹.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 227.
-
Common Fragments: Fragmentation would likely involve the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group ([M-101]⁺). The loss of the formyl group ([M-29]⁺) is also possible.
Chemical Stability
Understanding the chemical stability of a compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
The causality for performing forced degradation under various stress conditions is to mimic the potential environmental factors the compound might be exposed to during its lifecycle, thereby proactively identifying its liabilities.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Tert-butyl 2-formylazepane-1-carboxylate in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic solutions before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution).
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of Tert-butyl 2-formylazepane-1-carboxylate. While a lack of extensive experimental data necessitates the use of predictive models for certain parameters, the presented information, coupled with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals. A comprehensive understanding and experimental validation of these properties will undoubtedly facilitate the successful application of this versatile building block in the synthesis of novel and impactful therapeutic agents.
References
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Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved January 14, 2026, from [Link]
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Ji, C., Zhang, J. Z. H., Li, C., Wang, H., & Pan, X. (n.d.). MolGpKa. bio.tools. Retrieved January 14, 2026, from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 14, 2026, from [Link]
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Pedretti, A., & Vistoli, G. (2020). Virtual logP On-line. Retrieved January 14, 2026, from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 14, 2026, from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 14, 2026, from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 14, 2026, from [Link]
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Omni Calculator. (n.d.). pKa Calculator. Retrieved January 14, 2026, from [Link]
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Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved January 14, 2026, from [Link]
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CompuDrug. (n.d.). PrologP. Retrieved January 14, 2026, from [Link]
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eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
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Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 14, 2026, from [Link]
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eCampusOntario Pressbooks. (n.d.). CHAPTER 24: ALDEHYDES AND KETONES. Retrieved January 14, 2026, from [Link]
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An overview on Common Organic Solvents and their Toxicity. (n.d.). Retrieved January 14, 2026, from [Link]
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